3-Azabicyclo[4.1.0]heptane-6-carboxylic acid
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Overview
Description
3-Azabicyclo[410]heptane-6-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid typically involves multiple steps. One common synthetic route starts with 4-hydroxymethyl pyridine, which undergoes a series of reactions to form tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This intermediate is then further functionalized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of bicyclic structures on biological systems. It can be incorporated into peptides and other biomolecules to investigate their properties and interactions.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of novel pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties may lead to innovations in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: This compound has a similar bicyclic structure but with different ring sizes and connectivity.
tert-Butyl 7-oxa-3-aza-bicyclo[4.1.0]heptane-3-carboxylate: This compound features an oxygen atom in addition to the nitrogen atom within its bicyclic structure.
Uniqueness
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid is unique due to its specific ring structure and the presence of a nitrogen atom. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-1-2-8-4-5(7)3-7/h5,8H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIITVVANFKGDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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